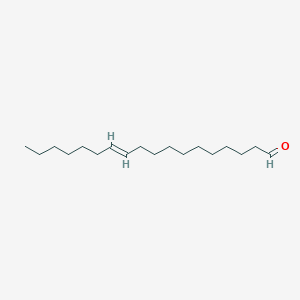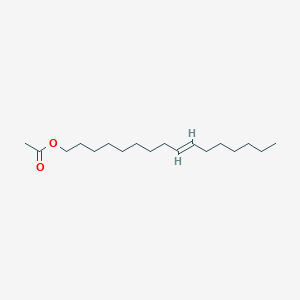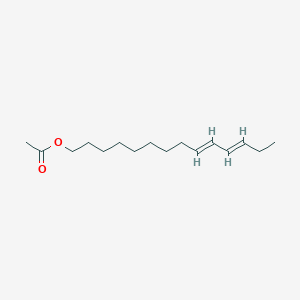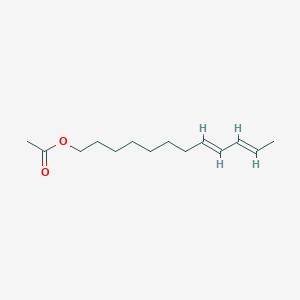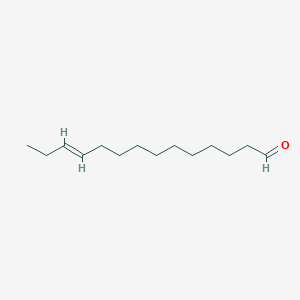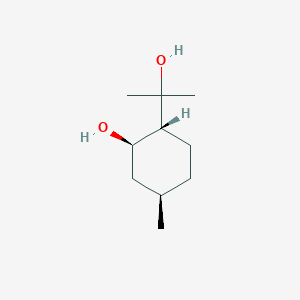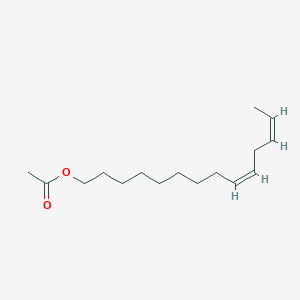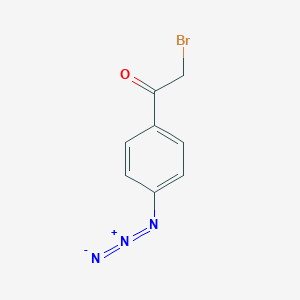
4-Azidophenacyl bromide
Vue d'ensemble
Description
4-Azidophenacyl bromide (4-APB) is an organic compound used as a reagent in synthetic chemistry. It is a colorless solid that can be used in a variety of organic synthesis applications, including the synthesis of heterocyclic compounds and polymers. 4-APB is also used as a reagent in biochemical and physiological research.
Applications De Recherche Scientifique
Photoaffinity Labeling in Yeast : The photosensitive azide derivative of ethidium bromide, which is related to 4-Azidophenacyl bromide, has been found to selectively bind to mitochondrial DNA. This enhances the production of petite mutants in yeast through photoaffinity labeling (Hixon, White, & Yielding, 1975).
Inhibition of Rabbit Muscle Enzyme : P-azidophenacyl bromide acts as a versatile photolabile reagent that effectively inhibits rabbit muscle glyceraldehyde-3-phosphate dehydrogenase (Hixson & Hixson, 1975).
Antioxidant Properties : New 2-(4-bromophenyl)-2-oxoethyl benzoates synthesized in a study showed mild antioxidant abilities compared to standard BHT, indicating potential applications in synthetic and photochemistry (Kumar et al., 2014).
Electrochemical Reduction : Electrochemical reduction of phenacyl azides leads to the formation of 2-aroyl-4-arylimidazoles with considerable yield, demonstrating a significant application in organic synthesis (Batanero, Escudero, & Barba, 1999).
Micellization Studies : The study of micelles of 4-aza-1-tetradecyl-1-azoniabicyclo[2.2.2]octane bromide in aqueous solution provided insights into their formation and the lifetime of molecules in micelles, relevant to surface chemistry and nanotechnology (Zakharova et al., 2012).
Inhibition of Phospholipase A2 Activity : Bromophenacyl bromide, a compound related to this compound, has been shown to inhibit phospholipase A2 activity, which has implications in biochemical research and drug development (Massicotte, Oliver, Lynch, & Baudry, 1990).
Functionalization of Surfaces : Organic azides functionalized gallium phosphide surfaces, reducing gallium leaching and improving stability and hydrophobic properties, demonstrating potential in materials science and engineering (Richards, Luce, Zemlyanov, & Ivanisevic, 2012).
Synthesis of Organic Compounds : The compound has been used in the synthesis of new organic molecules, such as 2,4,6-triarylpyrimidines, showcasing its utility in organic synthesis (Gupta et al., 2007).
Mécanisme D'action
Target of Action
4-Azidophenacyl bromide is a photoactive, heterobifunctional cross-linking reagent . Its primary targets are sulfhydryl groups , particularly those present in enzymes . These sulfhydryl groups often play crucial roles in the catalytic activity of enzymes, making them key targets for the action of this compound .
Mode of Action
The compound’s mode of action involves two key steps. Initially, it couples to sulfhydryl groups in the pH range of 7.0-8.0 . This is followed by a second bonding that occurs during UV irradiation (250 nm) via reactive nitrene . The latter bonding is rapid and non-specific . This dual-action mechanism allows this compound to effectively cross-link target molecules.
Biochemical Pathways
While specific biochemical pathways affected by this compound are not explicitly mentioned in the search results, its ability to cross-link sulfhydryl groups suggests that it could impact a variety of biochemical pathways. For instance, it has been used to study the nature of the ribosomal binding site of E. coli tRNAVal . More research would be needed to fully elucidate the range of biochemical pathways affected by this compound.
Result of Action
The primary result of this compound’s action is the cross-linking of target molecules, particularly those containing sulfhydryl groups . This can lead to changes in the structure and function of these molecules, potentially affecting their biological activity. For example, it has been used to inhibit the activity of microsomes in cotranslational processing of secretory pre-proteins .
Action Environment
The action of this compound is influenced by several environmental factors. Its initial reaction with sulfhydryl groups is pH-dependent, occurring in the pH range of 7.0-8.0 . Furthermore, its second bonding step requires UV irradiation . Reducing agents such as thiols may reduce the azide to amine and should be avoided . Also, initial manipulations and coupling should be performed under reduced light .
Analyse Biochimique
Biochemical Properties
4-Azidophenacyl bromide plays a crucial role in biochemical reactions due to its photoactive nature. The compound typically couples to sulfhydryl groups in the pH range of 7.0-8.0. Upon UV irradiation at 250 nm, the azide group forms a reactive nitrene, which can rapidly and non-specifically bond with nearby biomolecules . This property makes this compound an effective cross-linking reagent for studying protein-protein and protein-DNA interactions. It interacts with various enzymes, proteins, and other biomolecules, facilitating the analysis of weak biological interactions through photoaffinity labeling .
Cellular Effects
This compound influences various cellular processes by forming covalent bonds with cellular proteins and enzymes. This interaction can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been used to study the binding orientation of DNA-binding proteins, such as helicases, which play a critical role in DNA replication and repair . By cross-linking with these proteins, this compound helps elucidate their function and interaction with other cellular components.
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a reactive nitrene upon UV irradiation. This nitrene can insert into C-H, N-H, and O-H bonds of nearby biomolecules, forming stable covalent bonds . The initial reaction couples the compound to sulfhydryl groups, while the subsequent UV-induced reaction allows for non-specific bonding with various biomolecules. This dual reactivity makes this compound a versatile tool for studying enzyme mechanisms, protein interactions, and other molecular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable when stored at 2-8°C and protected from light . Reducing agents such as thiols can reduce the azide group to an amine, potentially affecting its reactivity . Long-term studies have shown that this compound can maintain its cross-linking ability over extended periods, making it suitable for in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively cross-link target proteins without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects due to its non-specific reactivity and potential to disrupt cellular functions . Researchers must carefully optimize the dosage to balance effective cross-linking with minimal toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s ability to form covalent bonds with biomolecules allows it to participate in various metabolic processes. For example, it can be used to study enzyme-substrate interactions and the effects of enzyme inhibitors on metabolic flux . By cross-linking with specific enzymes, this compound helps elucidate their role in metabolic pathways and their regulation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can be influenced by its reactivity with cellular components . For instance, it may preferentially accumulate in regions with high concentrations of target proteins or enzymes, facilitating targeted cross-linking and analysis of specific cellular processes.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular compartments and organelles. The compound can be directed to specific subcellular locations through targeting signals or post-translational modifications . For example, it may localize to the nucleus when cross-linking with DNA-binding proteins or to the mitochondria when interacting with mitochondrial enzymes. This localization allows researchers to study the compound’s effects on specific cellular functions and processes.
Propriétés
IUPAC Name |
1-(4-azidophenyl)-2-bromoethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-5-8(13)6-1-3-7(4-2-6)11-12-10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJPDRANSVSGOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205627 | |
| Record name | 4-Azidophenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57018-46-9 | |
| Record name | 4-Azidophenacyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57018-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Azidophenacyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057018469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Azidophenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-azidophenyl)-2-bromoethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.000 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AZIDOPHENACYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POZ2E56V0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Azidophenacyl bromide interact with its target and what are the downstream effects?
A1: this compound (APB) functions as a photoreactive cross-linking agent. Upon UV irradiation, the azide group within APB forms a highly reactive nitrene intermediate. This nitrene can then insert into nearby molecules, forming a covalent bond. This property has been widely utilized in studying protein-DNA interactions [, , ] and protein-RNA interactions [, ]. For example, APB has been used to probe the structure of the LexA repressor-DNA complex [] and to identify ribosomal components interacting with mRNA in Escherichia coli [].
Q2: What is the structural characterization of this compound?
A2: Molecular formula: C8H6BrN3O * Molecular weight:* 239.07 g/mol While spectroscopic data is not provided in the provided excerpts, APB is typically characterized using techniques such as NMR and IR spectroscopy.
Q3: How has this compound been used for surface functionalization?
A4: One study demonstrated the use of APB for the functionalization of gallium phosphide (GaP) surfaces []. The bromine group on APB allowed for easy identification of surface attachment using X-ray photoelectron spectroscopy (XPS). This surface modification strategy can potentially be extended to other materials as well.
Q4: Are there alternative compounds or strategies for similar applications?
A4: While not directly addressed in the provided research, alternative photoreactive cross-linking agents exist, each with its own advantages and limitations. Examples include diazirines and benzophenone derivatives. Selection of the most suitable cross-linking agent depends on the specific application and target molecules.
Q5: What analytical techniques are commonly used to characterize and quantify this compound?
A5: Common analytical techniques used to characterize and quantify APB include:
- High-performance liquid chromatography (HPLC): For purification and analysis of reaction mixtures [].
Q6: Has this compound been utilized in radiolabeling applications?
A7: Yes, this compound serves as a precursor for generating the radiolabeled compound 4-azidophenacyl-[18F]fluoride ([18F]APF) []. This radiolabeled derivative enables the rapid labeling of proteins for positron emission tomography (PET) imaging.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





